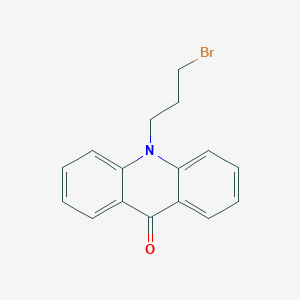
10-(3-Bromopropyl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Bromopropyl)acridin-9(10H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromopropyl group attached to the acridine core, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Bromopropyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromopropyl group in 10-(3-Bromopropyl)acridin-9(10H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The acridine core can be oxidized under specific conditions to form acridine N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Acridine N-oxides.
Reduction Products: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10-(3-Bromopropyl)acridin-9(10H)-one is used as an intermediate in the synthesis of various acridine derivatives
Biology: The compound is investigated for its potential as an anticancer agent. Acridine derivatives have shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting essential biological processes.
Medicine: Research is ongoing to explore the use of this compound and its derivatives as therapeutic agents for treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to inhibit acetylcholinesterase.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 10-(3-Bromopropyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules, such as DNA and enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The acridine core can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Acridin-9(10H)-one: The parent compound without the bromopropyl group.
9-(Bromomethyl)acridine: A similar compound with a bromomethyl group instead of a bromopropyl group.
Acridine N-oxides: Oxidized derivatives of acridine.
Comparison:
10-(3-Bromopropyl)acridin-9(10H)-one: is unique due to the presence of the bromopropyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets.
Acridin-9(10H)-one: lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
9-(Bromomethyl)acridine: has a shorter alkyl chain, which may affect its ability to interact with biological macromolecules compared to the longer bromopropyl chain.
Acridine N-oxides: exhibit different chemical properties due to the presence of the N-oxide functional group, which can influence their biological activity and reactivity.
Eigenschaften
Molekularformel |
C16H14BrNO |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
10-(3-bromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H14BrNO/c17-10-5-11-18-14-8-3-1-6-12(14)16(19)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2 |
InChI-Schlüssel |
HVDOYZIMGYFTSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


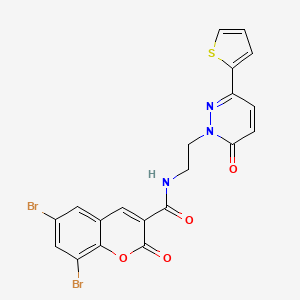
![{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid](/img/structure/B14125050.png)
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)

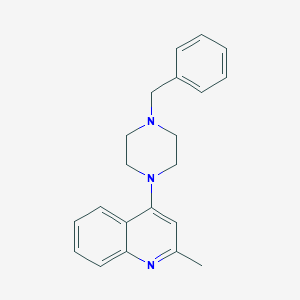
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
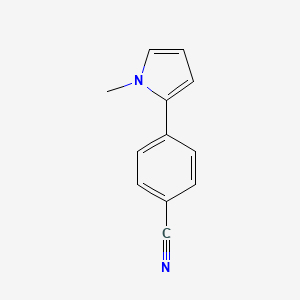

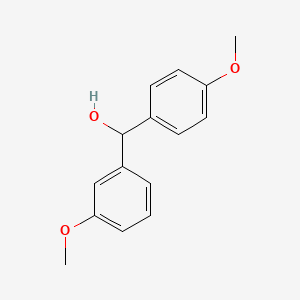
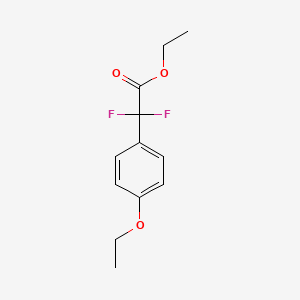
![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
